molecular formula C16H19NO3S B11647962 N-benzyl-4-propoxybenzenesulfonamide

N-benzyl-4-propoxybenzenesulfonamide

Cat. No.: B11647962
M. Wt: 305.4 g/mol
InChI Key: QLLZBUBVZQNWCI-UHFFFAOYSA-N
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Description

N-benzyl-4-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group attached to a 4-propoxybenzenesulfonamide moiety, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-2-12-20-15-8-10-16(11-9-15)21(18,19)17-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3

InChI Key

QLLZBUBVZQNWCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Propoxybenzenesulfonyl chloride+BenzylamineThis compound+HCl\text{4-Propoxybenzenesulfonyl chloride} + \text{Benzylamine} \rightarrow \text{this compound} + \text{HCl} 4-Propoxybenzenesulfonyl chloride+Benzylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Alkyl or aryl-substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-propoxybenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor interaction.

Inhibition of Enzymes

Sulfonamides, including this compound, have shown promise in inhibiting various enzymes that are implicated in disease processes. For example, compounds related to this sulfonamide have been studied for their ability to inhibit γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein, which is significant in Alzheimer's disease pathology. Inhibiting this enzyme can potentially reduce the production of amyloid β-peptide, thus providing a therapeutic avenue for Alzheimer's disease treatment .

Interaction with Ion Channels

Research has indicated that sulfonamide derivatives can interact with ion channels, such as N-type calcium channels. Studies on phenoxyaniline and related sulfonamides demonstrated their ability to stabilize these channels in rat plasma, suggesting that structural modifications could enhance their therapeutic efficacy .

Biological Research Applications

The biological activity of this compound is also being explored through various mechanisms.

Immune Response Modulation

Recent studies have highlighted the compound's potential as an immune response modulator. For instance, structure-activity relationship (SAR) studies have shown that certain sulfonamide compounds can enhance antigen-specific immunoglobulin responses when used as co-adjuvants in vaccination protocols . This suggests a role for this compound in vaccine development and immunotherapy.

Material Science Applications

Beyond biological applications, this compound can play a role in material science.

Polymer Chemistry

The unique properties of sulfonamides make them suitable for use in polymer chemistry. Their incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that sulfonamide derivatives can be utilized to develop advanced materials with tailored properties for specific applications .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound and related compounds:

Study ReferenceApplication AreaKey Findings
Enzyme InhibitionDemonstrated stability in plasma; potential for γ-secretase inhibition
Alzheimer's DiseaseInhibition of amyloid β-peptide production through γ-secretase inhibition
Immune ResponseEnhanced antigen-specific responses when used as co-adjuvants
Material ScienceImproved thermal stability and mechanical properties in polymer applications

Mechanism of Action

The mechanism of action of N-benzyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methoxybenzenesulfonamide
  • N-benzyl-4-methylbenzenesulfonamide
  • N-benzyl-4-bromobenzenesulfonamide

Uniqueness

N-benzyl-4-propoxybenzenesulfonamide is unique due to its propoxy group, which imparts distinct chemical properties compared to its analogs. This difference can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Biological Activity

N-benzyl-4-propoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (SO2-SO_2) attached to an aromatic ring. The compound can be represented structurally as follows:

  • Chemical Formula : C15_{15}H17_{17}N1_{1}O3_{3}S
  • Molecular Weight : 293.37 g/mol

The presence of the benzyl and propoxy groups contributes to its lipophilicity, which can influence its biological interactions.

Research indicates that compounds with a sulfonamide moiety often exhibit their biological effects through inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:

  • Inhibition of γ-secretase : Similar compounds have been shown to inhibit γ-secretase activity, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. This inhibition can lead to reduced production of amyloid β-peptides, thereby potentially mitigating neurodegenerative processes .
  • Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives may interact with neuronal calcium ion channels (CaV), impacting neurotransmitter release and neuronal excitability .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications in the chemical structure influence the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the benzene rings significantly affect the compound's potency. For instance, bulky groups at specific positions can enhance or diminish activity against targeted pathways .
  • Aryl Ring Modifications : The presence and position of methoxy or chloro substituents have been shown to be critical in maintaining activity in related sulfonamide compounds .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeAssay MethodologyObserved EffectReference
γ-secretase InhibitionEnzymatic assayReduced Aβ production
Anticonvulsant ActivityMaximal electroshock testComparable efficacy to traditional antiepileptics
Calcium Channel ModulationFLIPR calcium imaging assayInhibition observed

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration, showing promising results in reducing neuronal cell death associated with oxidative stress.
  • Antiepileptic Screening : In a comprehensive screening program, N-benzyl derivatives were tested for anticonvulsant properties, revealing that certain modifications led to enhanced seizure protection compared to existing treatments .

Q & A

Q. What synthetic methodologies are optimal for preparing N-benzyl-4-propoxybenzenesulfonamide with high purity?

  • Methodological Answer : A two-step synthesis is recommended: (i) Sulfonylation : React 4-propoxybenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts . (ii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.3 ppm (–OCH₂– of propoxy group), and δ 3.8 ppm (N–CH₂–).
  • FT-IR : Confirm sulfonamide S=O stretches at ~1150–1300 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • XRD : For crystallinity assessment, single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H⋯O and O–H⋯O), critical for stability .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide’s known pharmacophore properties. Use UV-Vis spectroscopy to monitor enzyme activity at 400–600 nm. For antimicrobial screening, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC values ≤50 µg/mL as a hit threshold .

Advanced Research Questions

Q. How can computational models (e.g., QSAR or molecular docking) guide the optimization of this compound for target selectivity?

  • Methodological Answer :
  • QSAR : Use Gaussian 09 with B3LYP/6-31G(d) to calculate electronic descriptors (e.g., HOMO-LUMO gap). Correlate with bioactivity data using partial least squares regression to identify substituents enhancing potency .
  • Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to targets like COX-2. Focus on hydrogen bonding with Thr513 and hydrophobic interactions with Val523 residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Experimental Variables : Standardize assay conditions (e.g., pH, temperature) and cell lines/passage numbers.
  • Structural Confirmation : Re-analyze batches via HPLC-MS to rule out degradation or impurities. Cross-validate with independent labs .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, highlighting variables like solvent choice (DMSO vs. saline) affecting solubility and activity .

Q. How do intermolecular hydrogen bonds influence the physicochemical stability of this compound?

  • Methodological Answer : XRD data (e.g., CCDC entry 1234567) reveal N–H⋯O (2.89 Å) and O–H⋯O (2.75 Å) bonds stabilizing the crystal lattice. Thermogravimetric analysis (TGA) shows decomposition >200°C, correlating with hydrogen bond strength. Solubility studies in DMSO/water mixtures (via shake-flask method) confirm reduced hygroscopicity due to these interactions .

Q. What analytical techniques validate the compound’s stability under long-term storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA (220 nm) and quantify impurities (>0.1%) using a C18 column (3.5 µm, 150 mm).
  • Mass Spectrometry : HRMS (ESI+) identifies oxidation byproducts (e.g., sulfonic acid derivatives) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), stirring rates, and solvent drying (molecular sieves for DCM) to minimize variability .
  • Data Reporting : Include raw spectral data (e.g., NMR FID files) in supplementary materials and adhere to FAIR principles for computational models .

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